Juzirine
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Description
Juzirine is an organic compound that belongs to the class of benzylisoquinolines . These are organic compounds containing an isoquinoline to which a benzyl group is attached . Juzirine has been detected, but not quantified in, fruits .
Synthesis Analysis
A high-performance liquid chromatographic method was developed for the separation and determination of seven alkaloids in “sanjoin” (the seeds of Zizyphus jujuba, Rhamnaceae), a plant with potent sedative activity . Two known alkaloids, juzirine and lysicamine, were newly isolated from "sanjoin" .
Molecular Structure Analysis
The molecular formula of Juzirine is C17H15NO3 . Its average mass is 281.306 Da and its monoisotopic mass is 281.105194 Da .
Chemical Reactions Analysis
The complexity of systems of chemical reactions makes it difficult to determine the effect uncertainties in rate constants and other parameters have on the behavior of the species concentrations . Mathematically, the sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .
Physical And Chemical Properties Analysis
Juzirine is a natural substance and extractive . Its solubility in water is estimated to be 98.02 mg/L at 25 °C . The XlogP3-AA value is 3.30 (est), which is a measure of its lipophilicity .
Future Directions
While many of the traditional uses of Ziziphus jujuba var. spinosa (from which Juzirine is derived) are well established, the relationship between structure and function still needs to be further studied . In order to better pave the way for research and the establishment of quality control standards for Ziziphus jujuba var. spinosa, it will be very important to elucidate its pharmacological mechanisms of action and explore new clinical effects .
properties
CAS RN |
64069-53-0 |
---|---|
Product Name |
Juzirine |
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol |
InChI |
InChI=1S/C17H15NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-7,9-10,19-20H,8H2,1H3 |
InChI Key |
XUCRLUHFLBPVRO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC=C(C=C3)O)O |
Appearance |
Solid powder |
melting_point |
203-205°C |
Other CAS RN |
64069-53-0 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Juzirine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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